4'-Azetidinomethyl-3,5-dichlorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4'-Azetidinomethyl-3,5-dichlorobenzophenone is not directly mentioned in the provided papers. However, the papers discuss various azetidinone derivatives, which are closely related to the compound . Azetidinones, or beta-lactams, are a class of four-membered cyclic lactams known for their biological significance, particularly in the synthesis of beta-lactam antibiotics .

Synthesis Analysis

The synthesis of azetidinone derivatives is a topic of interest due to their biological activities. For instance, a mild four-carbon homologation of a 4-formyl-substituted azetidinone has been described as a route to key intermediates in the synthesis of carbacephem antibiotics . Additionally, the amino-Claisen rearrangement of 4-(2-vinyl-azetidino)-1,2-benzoquinones has been used to produce heterobicyclic quinones . These methods demonstrate the versatility of azetidinones in synthetic organic chemistry.

Molecular Structure Analysis

X-ray crystallographic analysis has been employed to determine the structure of azetidinone derivatives. For example, the structure of a 4,4'-disubstituted azetidin-2-one has been confirmed through this technique . Similarly, the trans and cis isomers of a methylthio-4-methoxyimino-2-azetidinone have been synthesized and their structures investigated by X-ray diffraction . These studies highlight the importance of molecular structure in understanding the properties and reactivity of azetidinone derivatives.

Chemical Reactions Analysis

Azetidinones undergo various chemical reactions that are useful in synthetic chemistry. The reaction of imine derivatives with ketenes generated from chloroacetylchloride and triethylamine in 1,4-dioxane has been used to prepare N-3-chloro-4-[2'-hydroxy-5'-(phenylazo)phenyl]azetidin-2-ones . These reactions are crucial for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinones are influenced by their molecular structure. The strained beta-lactam ring of azetidinones is a key feature that imparts reactivity and is exploited in the synthesis of various biologically important compounds . The analysis of structure-activity relationships for azetidin-2-ones targeting tubulin has led to the discovery of potent antiproliferative compounds, indicating the significance of the torsional angle between phenyl rings in their antiproliferative activity .

Aplicaciones Científicas De Investigación

Antimicrobial and Cytotoxic Activities

Azetidinone derivatives, including those related to 4'-Azetidinomethyl-3,5-dichlorobenzophenone, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. For instance, a study synthesized a series of azetidinone derivatives from 4-aryloxymethylcoumarins and 4-aryliminomethyl-phenols, which demonstrated significant antimicrobial activity against a variety of microorganisms and potent cytotoxic activity in brine shrimp bioassay, indicating their potential in developing new antimicrobial agents (Keri, Hosamani, Shingalapur, & Reddy, 2009).

Antitumor Agents Targeting Tubulin

Research into 3-phenoxy-1,4-diarylazetidin-2-ones has led to the discovery of compounds with potent antiproliferative effects, particularly against breast cancer cell lines. These compounds interfere with tubulin polymerization, disrupt microtubular structure, and induce G2/M arrest and apoptosis in cancer cells, making them promising candidates for antitumor therapy (Greene et al., 2016).

Synthetic Applications

Azetidinones, including derivatives of 4'-Azetidinomethyl-3,5-dichlorobenzophenone, are valuable intermediates in organic synthesis, allowing access to diverse chemical spaces for drug discovery. Studies have demonstrated the synthesis of 3,3-diarylazetidines through calcium(II)-catalyzed reactions, showcasing the versatility of azetidinones in synthesizing complex drug-like compounds (Denis et al., 2018).

Antiproliferative Activity on Human Breast Cancer Cell Lines

Certain 3-chloro-azetidin-2-one derivatives have shown interesting antiproliferative activity on human breast cancer cell lines, suggesting their potential as alternatives for breast cancer treatment. These studies highlight the therapeutic potential of azetidinone derivatives in oncology (Chimento et al., 2013).

Propiedades

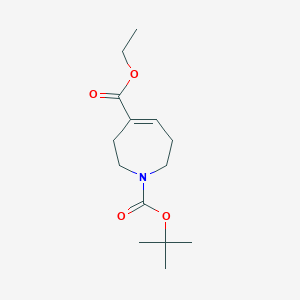

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPFAEXMXHLUSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642825 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azetidinomethyl-3,5-dichlorobenzophenone | |

CAS RN |

898757-02-3 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)